Enrofloxacin hydrochloride, a synthetic chemotherapeutic agent, belongs to the fluoroquinolone class of antibiotics. [, ] It is a second-generation fluoroquinolone, fluorinated at position 6 and characterized by a piperazinyl moiety at position 7. [] This compound exhibits a broad spectrum of antibacterial activity, proving effective against both Gram-positive and Gram-negative bacteria. [, , , ] Its potent antimicrobial properties have made it a subject of extensive scientific investigation, with applications spanning various fields, including veterinary and agricultural research.
The synthesis of enrofloxacin hydrochloride typically involves several steps, including the modification of existing enrofloxacin compounds to improve solubility and bioavailability. One common method is the solvent evaporation technique, where enrofloxacin is dissolved in a suitable solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt. The solution is then evaporated to yield the solid compound.
In a specific synthesis method, enrofloxacin mesylate was created to improve solubility. This involved dispersing enrofloxacin in water, adding mesylate at a specific molar ratio, stirring until clarified, filtering, and evaporating the solvent under controlled conditions . Advanced characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The molecular formula of enrofloxacin hydrochloride is , indicating it contains 19 carbon atoms, 22 hydrogen atoms, one fluorine atom, three nitrogen atoms, three oxygen atoms, and one chloride ion. The compound features a fluoroquinolone core, characterized by a bicyclic structure that includes a fused pyridine ring. The presence of a carboxylic acid group contributes to its antibacterial properties.
Enrofloxacin hydrochloride undergoes various chemical reactions that are crucial for its antibacterial activity. The primary mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes, which are essential for DNA replication. This inhibition leads to disruption in DNA synthesis and ultimately bacterial cell division .
In laboratory settings, enrofloxacin hydrochloride can be analyzed through various reactions such as hydrolysis in acidic or basic conditions to study its stability or degradation products. Additionally, it can participate in complexation reactions with metal ions or other ligands that may affect its bioactivity.
The mechanism of action for enrofloxacin hydrochloride involves targeting bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for maintaining DNA supercoiling during replication. By inhibiting these enzymes, enrofloxacin disrupts DNA replication processes:
This dual action results in bactericidal effects that are concentration-dependent .
Enrofloxacin hydrochloride has several scientific applications beyond veterinary medicine:
Enrofloxacin hydrochloride (C₁₉H₂₂FN₃O₃·HCl) is the hydrochloride salt of the broad-spectrum fluoroquinolone antibiotic enrofloxacin. Its structure comprises a quinoline core substituted with a fluorine atom at C6, a carboxylic acid group at C3, a cyclopropyl ring at N1, and a piperazinyl group with an ethyl substituent at C7. Protonation occurs at the piperazine ring's tertiary nitrogen (N4'), forming a cationic species paired with a chloride anion [1] [7]. Key structural features confirmed by spectroscopic and diffraction methods include:
Table 1: Spectroscopic Signatures of Enrofloxacin Hydrochloride
Technique | Key Assignments | Observed Values |
---|---|---|
FTIR (cm⁻¹) | Carboxylic C=O stretch | 1720 |
Piperazine N⁺–H bend | 2450 | |
C–F stretch | 1100 | |
¹H NMR (δ, ppm) | Piperazine N–CH₂ (post-protonation) | 3.2–3.5 |
Cyclopropyl CH₂ | 1.0–1.2 | |
¹³C NMR (δ, ppm) | C3 (carboxylic acid) | 176.5 |
C4 (ketone) | 165.2 |
Enrofloxacin hydrochloride is synthesized via acid-base reaction between enrofloxacin free base and hydrochloric acid. An optimized solvent-assisted crystallization process achieves high purity (>98%):
Enrofloxacin hydrochloride’s aqueous solubility (0.23 mg/mL) is suboptimal for formulations. Strategies to enhance solubility include:
Table 2: Solubility Enhancement of Enrofloxacin Hydrochloride
Strategy | System | Solubility (mg/mL) | Enhancement vs. Free Base |
---|---|---|---|
Organic Salts | Enrofloxacin tartrate | 483.01 ± 4.06 | 2,000× |
Enrofloxacin suberate | 121.6 | 500× | |
Co-crystals | EFX·Py2,5DCA·H₂O | 2.94 | 12.8× |
Surfactants | 50 mM SDS | 3.38 | 14.7× |
Co-solvents | 40% ethanol (pH 7.4 buffer) | 1.30 | 5.7× |
Enrofloxacin hydrochloride exhibits moderate thermal stability, with decomposition initiating at 150°C. Key findings include:
Enrofloxacin hydrochloride’s physicochemical properties are benchmarked against mesylate, citrate, and newer molecular salts:
Table 3: Comparative Properties of Enrofloxacin Salts
Property | Hydrochloride | Mesylate | Citrate | Tartrate |
---|---|---|---|---|
Solubility (mg/mL) | 0.23 | 483.01 ± 4.06 | 110 | 121.6 |
Crystal System | Monoclinic | Orthorhombic | Triclinic | Monoclinic |
Thermal Stability | Decomposes at 220°C | Decomposes at 195°C | Decomposes at 180°C | Decomposes at 210°C |
Relative Bioavailability | 1.0 (Reference) | 1.48 | 1.32 | 1.25 |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: